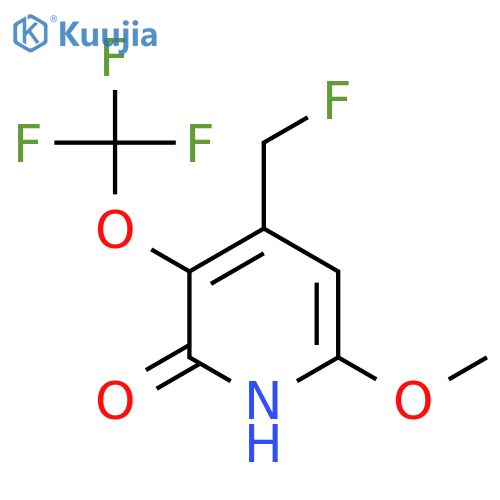Cas no 1806038-04-9 (4-(Fluoromethyl)-2-hydroxy-6-methoxy-3-(trifluoromethoxy)pyridine)

1806038-04-9 structure
商品名:4-(Fluoromethyl)-2-hydroxy-6-methoxy-3-(trifluoromethoxy)pyridine
CAS番号:1806038-04-9
MF:C8H7F4NO3
メガワット:241.139696359634
CID:4815566
4-(Fluoromethyl)-2-hydroxy-6-methoxy-3-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
-
- 4-(Fluoromethyl)-2-hydroxy-6-methoxy-3-(trifluoromethoxy)pyridine
-
- インチ: 1S/C8H7F4NO3/c1-15-5-2-4(3-9)6(7(14)13-5)16-8(10,11)12/h2H,3H2,1H3,(H,13,14)
- InChIKey: JZGUHPCMPTZQBH-UHFFFAOYSA-N
- ほほえんだ: FCC1C=C(NC(C=1OC(F)(F)F)=O)OC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 359
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 47.6
4-(Fluoromethyl)-2-hydroxy-6-methoxy-3-(trifluoromethoxy)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029099824-1g |
4-(Fluoromethyl)-2-hydroxy-6-methoxy-3-(trifluoromethoxy)pyridine |
1806038-04-9 | 97% | 1g |
$1,490.00 | 2022-04-01 |
4-(Fluoromethyl)-2-hydroxy-6-methoxy-3-(trifluoromethoxy)pyridine 関連文献
-
M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347
-
J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
-
Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
-
5. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
1806038-04-9 (4-(Fluoromethyl)-2-hydroxy-6-methoxy-3-(trifluoromethoxy)pyridine) 関連製品
- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)
- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)
- 1174132-74-1(3-Bromo-1H-pyrazole)
- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)
- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)
- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)
- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)
- 2229672-34-6(4-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylbut-3-en-2-amine)
- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)
- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)
推奨される供給者
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
